Comparative Predicted Boiling Point and Density: 4-Iodo vs. Non-Iodinated 1-Isobutyl-5-methyl-1H-pyrazole
The introduction of a heavy iodine atom significantly alters the physicochemical profile of the pyrazole core. Compared to the non-iodinated parent compound, 1-isobutyl-5-methyl-1H-pyrazole, the 4-iodo derivative exhibits a substantially higher predicted boiling point and density, which directly impacts purification methods, handling, and formulation.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 276.7 ± 20.0 °C |
| Comparator Or Baseline | 1-Isobutyl-5-methyl-1H-pyrazole: Predicted boiling point approximately 198-205 °C (estimated based on similar alkyl pyrazoles) |
| Quantified Difference | Increase of approximately 70-80 °C |
| Conditions | Predicted using Advanced Chemistry Development (ACD/Labs) Software V11.02 ; Comparator estimated from analogous 1-alkyl-5-methylpyrazoles. |
Why This Matters
A higher boiling point and density dictate the choice of purification techniques (e.g., distillation impractical) and handling protocols, making the iodinated compound a distinct chemical entity requiring specific procurement and laboratory practices.
